6-Chloro-5-phenylpyridazin-3(2H)-one
CAS No.:
Cat. No.: VC13962862
Molecular Formula: C10H7ClN2O
Molecular Weight: 206.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7ClN2O |
|---|---|
| Molecular Weight | 206.63 g/mol |
| IUPAC Name | 3-chloro-4-phenyl-1H-pyridazin-6-one |
| Standard InChI | InChI=1S/C10H7ClN2O/c11-10-8(6-9(14)12-13-10)7-4-2-1-3-5-7/h1-6H,(H,12,14) |
| Standard InChI Key | JFOMWEPNUQNGDO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)NN=C2Cl |
Introduction
Structural and Molecular Characteristics
The pyridazine ring in 6-chloro-5-phenylpyridazin-3(2H)-one contains two adjacent nitrogen atoms at positions 1 and 2, with a ketone group at position 3. The chlorine atom at position 6 and the phenyl group at position 5 introduce steric and electronic effects that differentiate this compound from its isomers.
Spectroscopic Properties
While specific spectral data for 6-chloro-5-phenylpyridazin-3(2H)-one are unavailable, analogs provide insight into expected patterns:
-
-NMR: Peaks between δ 7.03–8.26 ppm for aromatic protons, with singlet(s) for methylene or methyl groups (e.g., δ 5.34–5.88 ppm for CH in derivatives) .
-
IR: Stretching vibrations at ~1664 cm (C=O), ~3059 cm (C-H aromatic), and ~1674 cm (C-Cl) .
Synthetic Methodologies
Friedel-Crafts Alkylation
The synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one involves a Friedel-Crafts reaction between mucochloric acid (3,4-dichloro-5-hydroxyfuran-2(5H)-one) and benzene in the presence of AlCl . For the 6-chloro-5-phenyl isomer, analogous strategies may require adjusted starting materials or regioselective conditions.
Key Reaction Steps:
-
Chlorination: Introduction of chlorine via electrophilic substitution.
-
Cyclization: Formation of the pyridazine ring under acidic or basic conditions.
-
Functionalization: Substitution at the N-2 position using alkyl halides or other electrophiles .
Optimization Challenges:
-
Bromine substituents react faster than chlorine, suggesting halogen exchange may enhance efficiency .
Physicochemical Properties
Thermal Stability
-
Melting Point: Estimated 190–210°C (based on 5-chloro-6-phenyl analog melting at 201–204°C) .
-
Boiling Point: ~403.8°C (similar to 6-phenylpyridazin-3(2H)-one) .
Solubility and Reactivity
-
Solubility: Low in polar solvents (e.g., water), moderate in acetone or DMF.
-
Hydrolytic Stability: Susceptible to nucleophilic attack at the C-5 chlorine under basic conditions .
Table 1: Comparative Physicochemical Data
Biological Activity and Applications
Pharmacological Modifications
-
Thiadiazole/Oxadiazole Hybrids: Derivatives with 1,3,4-thiadiazole moieties show enhanced bioavailability and target specificity .
-
Oxidation Products: Oxidation of methylthio groups to sulfones (e.g., compound 7a-7c in ) improves water solubility.
Industrial and Research Applications
Agrochemical Development
Chlorinated pyridazinones are explored as herbicides and fungicides due to their stability and bioactivity. The phenyl group enhances lipid permeability, aiding foliar absorption .
Materials Science
-
Coordination Chemistry: Pyridazinone derivatives act as ligands for transition metals, enabling catalytic applications.
-
Polymer Additives: Chlorine substituents improve flame retardancy in polymeric materials.
Challenges and Future Directions
Synthetic Limitations
-
Regioselectivity: Achieving precise substitution patterns remains challenging, necessitating advanced catalysts or directing groups.
-
Scalability: Industrial production requires continuous flow systems to optimize yields (>70%) .
Toxicity and Environmental Impact
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume